3-Amino-3-methyl-1-butanol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

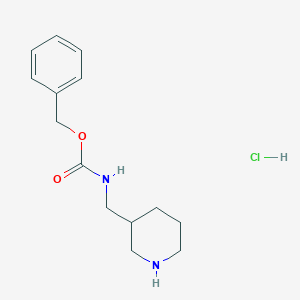

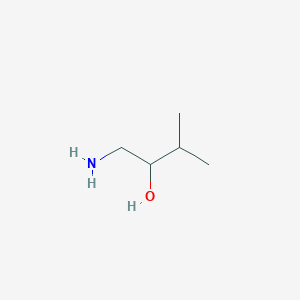

3-Amino-3-methyl-1-butanol, also known as 3-Amino-3-methylbutan-1-ol, is a chemical compound with the molecular formula C5H13NO . It is also known by its IUPAC name 3-Amino-3-methyl-1-butanol .

Synthesis Analysis

The synthesis of 3-Amino-3-methyl-1-butanol has been reported in several patents and papers. One method involves the use of ®-3-aminobutyric acid as raw material, and the product is obtained through four basic steps of esterification, amino protection, reduction, and deprotection . Another method involves the reaction of ®-3-aminobutanol with 3-benzyloxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylic acid 2-methyl ester .Molecular Structure Analysis

The molecular structure of 3-Amino-3-methyl-1-butanol consists of a butanol backbone with an amino group and a methyl group attached to the third carbon atom . The average mass of the molecule is 103.163 Da, and the monoisotopic mass is 103.099716 Da .Aplicaciones Científicas De Investigación

Applications in Biofuel Production

3-Amino-3-methyl-1-butanol hydrochloride and its derivatives are studied for their potential applications in biofuel production. Specifically, pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which can be derived from 3-amino-3-methyl-1-butanol, are considered as biofuel candidates due to their properties. Metabolic engineering has been applied to microorganisms to increase the production levels of these isomers, indicating a promising avenue for sustainable biofuel development (Cann & Liao, 2009). Similarly, engineered Escherichia coli strains have been developed to produce 3-methyl-1-butanol from glucose, showcasing the potential of microbial pathways in renewable energy sources (Connor & Liao, 2008).

Biocatalysis for Pharmaceutical Production

The compound has been utilized in the biocatalytic production of chiral amines, such as (R)-3-amino-1-butanol, which is a key intermediate in pharmaceuticals like Dolutegravir for HIV/AIDS treatment. A novel transaminase from Actinobacteria sp. demonstrated promising results, enriching the enzyme pool for (R)-specific biocatalysis and indicating a sustainable and efficient method for producing chiral pharmaceutical intermediates (Tang et al., 2019).

Material Science and Chemical Engineering

The compound's derivatives have been studied in material science and chemical engineering contexts. For instance, the study of hydrogen bonding and polymorphism in amino alcohol salts has provided insights into the structural properties of materials and their potential applications (Podjed & Modec, 2022). Additionally, the solubility and modeling of amino acids in various solvents have significant implications for their purification and industrial applications (Zhu et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-3-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,6)3-4-7;/h7H,3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDUJKYWZGSGJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)